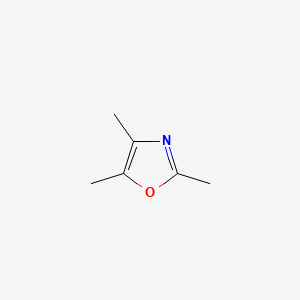
5-アミノ-1-(2,4-ジクロロフェニル)-1H-ピラゾール-4-カルボニトリル
説明
1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- is a useful research compound. Its molecular formula is C10H6Cl2N4 and its molecular weight is 253.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:抗がん剤および抗炎症剤
ピラゾール核は、医薬品化学において、特に抗がん剤および抗炎症剤の設計において、汎用性の高い骨格です。 この核に基づく化合物は、p38MAPKやさまざまなキナーゼなどのさまざまな生物学的標的に作用することが示されています 。 例えば、特定の誘導体は、国立がん研究所(NCI)において、ヒトがん細胞株のパネルに対して細胞毒性を示しています .
医薬品開発
アミノピラゾール類は、関心のある化合物も含まれており、受容体や酵素の配位子を創製するための有利な枠組みです。 これらの化合物は、さまざまな治療分野における潜在的な活性剤として精力的に研究されています 。これらの化合物の設計と構造活性相関は、新しい医薬品を開発するために重要です。
農薬化学:殺虫剤および成長調整剤
農薬化学の分野では、ピラゾール誘導体は、殺虫剤や植物成長調整剤としての可能性について調査されています。 同様の構造に基づくいくつかの類似体は、イエバエや葉巻などの一般的な害虫に対して強い活性を示しています .
超分子化学および高分子化学
ピラゾール誘導体は、安定な構造と結合を形成する能力があるため、超分子化学と高分子化学で使用されています。 これらは、特定の特性を持つ複雑な分子集合体および高分子を構築する際の構成要素として役立ちます .
化粧品業界:着色料およびUV安定剤
化粧品業界は、着色料およびUV安定剤として、ピラゾール誘導体の使用から恩恵を受けています。 これらの化合物は、UV照射下で製品の安定性を確保しながら、必要な審美的な効果を提供できます .
液晶技術
特定のピラゾール化合物は、その独特の特性により、液晶挙動を示します。 これは、制御された光変調を必要とするディスプレイやその他の技術におけるアプリケーションに適しています .
Safety and Hazards
作用機序
Target of Action
It is known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases .
Mode of Action
Aminopyrazoles are known to interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Aminopyrazoles are known to interact with various biochemical pathways, influencing their downstream effects .
Result of Action
Aminopyrazoles are known to have various biological properties, including anticancer and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, temperature directly influences both biotic and abiotic mechanisms of degradation, slowing or increasing the rates of reactions and altering the degradation networks that are active in the environment .
生化学分析
Biochemical Properties
1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes, which can modulate various biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical processes they regulate .
Cellular Effects
1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in metabolite levels and cellular energy balance .
Molecular Mechanism
The molecular mechanism of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can affect overall cellular metabolism and energy balance .
Transport and Distribution
The transport and distribution of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Additionally, binding to specific proteins can affect its transport and distribution within tissues .
Subcellular Localization
1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes .
特性
IUPAC Name |
5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDDQTCPSCIJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073572 | |
| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58791-79-0 | |
| Record name | 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58791-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058791790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile in the synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives?
A1: 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile serves as a crucial intermediate in the synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives []. It reacts with triethyl orthoformate, followed by cyclization with ammonium hydroxide solution, to form 1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This amine then undergoes condensation reactions with various acids to yield the desired 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)












